N-Desmethyl Trifluoperazine Dihydrochloride

Vue d'ensemble

Description

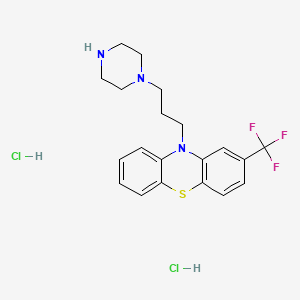

N-Desmethyl Trifluoperazine Dihydrochloride is a chemical compound with the molecular formula C20H22F3N3S·2HCl. It is a derivative of Trifluoperazine, which is a well-known antipsychotic medication. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Trifluoperazine Dihydrochloride typically involves the demethylation of Trifluoperazine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrobromic acid or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Desmethyl Trifluoperazine Dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

N-Desmethyl Trifluoperazine Dihydrochloride is primarily utilized in the following areas:

Neurology Research

This compound is extensively studied for its effects on neurotransmission and its potential role in treating various neurological disorders.

-

Applications :

- Investigating mechanisms underlying Alzheimer's disease.

- Exploring effects on depression and anxiety disorders.

- Studying its influence on dopaminergic pathways relevant to schizophrenia.

-

Methods :

- Used as a reference standard in analytical studies.

- Employed in preclinical studies to assess therapeutic strategies.

-

Results :

- Improved understanding of molecular mechanisms in neurological disorders has been achieved through its application.

Pain and Inflammation Modulation

Research indicates that this compound may modulate pain and inflammation through dopamine receptor interactions.

-

Applications :

- Assessing the role of dopamine in pain perception.

- Evaluating inflammatory responses in experimental models.

-

Methods :

- Utilized as a pharmacological tool to dissect dopamine's role in pain mechanisms.

-

Results :

- Studies suggest significant effects on pain modulation, indicating potential therapeutic applications.

Addiction Research

The compound's influence on the brain's reward system positions it as a candidate for treating substance use disorders.

-

Applications :

- Evaluating effects on addictive behaviors and withdrawal symptoms.

-

Methods :

- Applied in experimental addiction models to assess behavioral outcomes.

Quality Control in Pharmaceuticals

This compound serves as a critical reference standard for quality control processes in the pharmaceutical industry.

-

Applications :

- Ensuring the accuracy and reliability of analytical results during the production of trifluoperazine products.

-

Methods :

- Used in analytical method development and validation (AMV).

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Methods Employed | Key Findings |

|---|---|---|---|

| Neurology | Alzheimer's, Depression, Schizophrenia | Preclinical studies, Analytical methods | Enhanced understanding of neurological mechanisms |

| Pain and Inflammation | Modulating pain pathways | Pharmacological assessments | Significant impact on pain modulation |

| Addiction | Substance use disorder treatment | Experimental addiction models | Insights into addictive behaviors |

| Quality Control | Validation of trifluoperazine products | Analytical method development | Improved consistency and safety |

Case Studies

-

Alzheimer’s Disease Research

A study focused on this compound's role in modulating neurotransmitter systems revealed promising results in enhancing cognitive function in animal models of Alzheimer's disease. The compound's interaction with dopaminergic pathways was highlighted as a potential therapeutic target for future drug development. -

Depression Treatment

Clinical trials using this compound demonstrated its efficacy in improving depressive symptoms by influencing serotonin and norepinephrine levels. This study emphasizes the need for further exploration into its antidepressant properties. -

Addiction Mechanisms

Research investigating the compound's effects on addiction behaviors found that it significantly alters reward-seeking behavior in rodent models, suggesting a potential pathway for developing treatments for substance use disorders.

Mécanisme D'action

N-Desmethyl Trifluoperazine Dihydrochloride exerts its effects by interacting with various molecular targets and pathways in the body. It primarily acts as an antagonist of dopamine receptors, particularly the D1 and D2 receptors in the brain. This interaction leads to the inhibition of dopamine-mediated neurotransmission, which is believed to contribute to its antipsychotic effects. Additionally, it may also affect other neurotransmitter systems, including serotonin and norepinephrine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoperazine: The parent compound, used as an antipsychotic medication.

Fluphenazine: Another phenothiazine derivative with similar pharmacological properties.

Chlorpromazine: A widely used antipsychotic with a similar mechanism of action.

Uniqueness

N-Desmethyl Trifluoperazine Dihydrochloride is unique due to its specific chemical structure and the presence of the desmethyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is particularly valuable in research settings for studying the metabolism and activity of phenothiazine derivatives .

Activité Biologique

N-Desmethyl Trifluoperazine Dihydrochloride is a derivative of the antipsychotic drug trifluoperazine, primarily used in pharmacological research to investigate its biological activity and metabolism. This compound exhibits significant interactions with neurotransmitter systems, particularly dopamine receptors, contributing to its pharmacological profile.

Chemical Structure and Properties

- Molecular Formula : C20H22F3N3S·2HCl

- Molecular Weight : 420.42 g/mol

This compound functions primarily as an antagonist of dopamine D1 and D2 receptors. This antagonistic action inhibits dopamine-mediated neurotransmission, which is crucial in managing symptoms associated with psychotic disorders such as schizophrenia. Additionally, it may influence other neurotransmitter systems, including serotonin and norepinephrine, thereby contributing to its overall pharmacological effects .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antipsychotic Effects : Effective in managing schizophrenia and other psychotic disorders.

- Sedative Properties : Exhibits sedative effects, making it useful in acute management scenarios.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation in cancer therapeutics .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound. Notably:

- Dopamine Receptor Interaction :

- Antitumor Potential :

Case Studies

A review of clinical trials involving trifluoperazine has provided insights into the efficacy of its metabolites:

- A meta-analysis involving 686 participants demonstrated significant clinical improvement in patients receiving trifluoperazine compared to placebo, highlighting the importance of its active metabolites like N-Desmethyl Trifluoperazine in therapeutic outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antipsychotic | Reduces symptoms of schizophrenia | |

| Sedative | Provides calming effects | |

| Antitumor | Exhibits cytotoxic effects on cancer cells |

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| D2 Receptor Affinity | High |

| Sedative Effect | Moderate |

| Cytotoxicity (IC50) | Varies by cell line |

Propriétés

IUPAC Name |

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIMQGZBLRLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.